5-Amino-1-methylimidazole Picrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

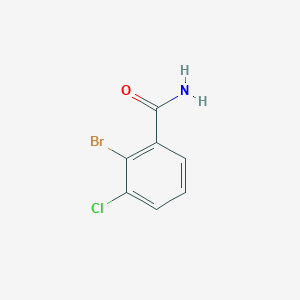

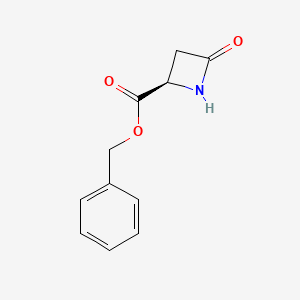

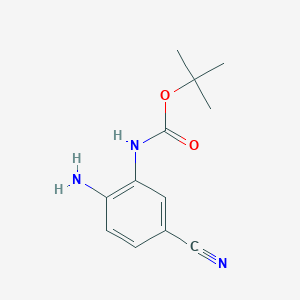

5-Amino-1-methylimidazole Picrate is a chemical compound with the molecular formula C10H10N6O7 and a molecular weight of 326.22 . It is also known by the synonyms 3-methyl-3H-imidazol-4-ylamine and 3-methylimidazol-4-amine:2,4,6-trinitrophenol .

Synthesis Analysis

The synthesis of imidazoles, including 5-Amino-1-methylimidazole Picrate, has seen recent advances. These heterocycles are key components in functional molecules used in a variety of everyday applications . The synthesis of imidazolium energetic ionic liquids, which include 5-Amino-1-methylimidazole Picrate, starts from N-methylimidazole via quaternization, nitration, and metathesis reactions .Molecular Structure Analysis

The molecular structure of 5-Amino-1-methylimidazole Picrate is complex. The molecule is approximately planar . More detailed information about the molecular structure would require specific studies or simulations.Physical And Chemical Properties Analysis

5-Amino-1-methylimidazole Picrate has unique physical and chemical properties. It has good solubilities in most polar solvents . The thermal properties of the compound were investigated via differential scanning calorimetry (DSC) and thermo-gravimetric analysis (TGA). All the energetic compounds are typical ionic liquids with glass transition temperatures from −77 °C to −12 °C and melting temperatures below 100 °C .Aplicaciones Científicas De Investigación

Regulation of Gene Expression

Small molecules that target specific DNA sequences offer a method to control gene expression. An example includes synthetic polyamides containing N-methylimidazole, demonstrating an affinity and specificity for DNA comparable to naturally occurring DNA-binding proteins. These compounds have been shown to interfere with gene expression in cellular models, indicating potential applications in gene therapy and research into gene regulation mechanisms (Gottesfeld et al., 1997).

DNA-Binding Studies and Antioxidant Activities

Silver(I) complexes containing bis(benzimidazol-2-ylmethyl)aniline derivatives, which include picrate as a component, have been studied for their DNA-binding properties and antioxidant activities. These complexes bind to DNA in an intercalation mode and demonstrate strong potential as scavengers for eliminating hydroxyl and superoxide radicals in vitro, suggesting applications in the development of new therapeutic agents and antioxidants (Wu et al., 2014).

Antineoplastic and Antifilarial Agents

The synthesis of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives has shown significant antifilarial activity against adult worms of various species in experimental models, indicating potential applications as antineoplastic and antifilarial agents (Ram et al., 1992).

Derivatization of Unprotected Polynucleotides

A method for attaching amines to the terminal 5'-phosphate of unprotected oligonucleotides or nucleic acids in aqueous solution has been developed, facilitating the production of a wide range of stable phosphoramidates. This technique could have applications in the development of new nucleotide-based drugs or in the study of nucleic acid interactions (Chu et al., 1983).

Safety and Hazards

Direcciones Futuras

Imidazole-based compounds, including 5-Amino-1-methylimidazole Picrate, have been identified as having potential in a variety of applications, including as antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant agents . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Propiedades

IUPAC Name |

3-methylimidazol-4-amine;2,4,6-trinitrophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O7.C4H7N3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-7-3-6-2-4(7)5/h1-2,10H;2-3H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSPVASXIPUFCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-methylimidazole Picrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid](/img/structure/B2862570.png)

![N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2862573.png)

![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride](/img/structure/B2862575.png)

![5-methyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2862578.png)

![N-(3-acetylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2862580.png)